Enhanced Lipophilicity vs. Spirobicyclic Structural Analogues
Derivatives containing the 1-azabicyclo[3.3.1]nonane fragment demonstrate consistently higher lipophilicity compared to their spirobicyclic analogues [1]. This was quantified through logP(O/B) and logD(O/B) measurements in 1-octanol/buffer pH 7.4 systems, with values ranging from 1.76 to 2.06 at 298 K for the azabicyclo[3.3.1]nonane series [1].
| Evidence Dimension | Lipophilicity (LogD(O/B) at pH 7.4, 298 K) |
|---|---|
| Target Compound Data | LogD(O/B) = 1.76–2.06 |
| Comparator Or Baseline | Spirobicyclic structural analogues |
| Quantified Difference | Higher lipophilicity for azabicyclo[3.3.1]nonane fragment |
| Conditions | Shake-flask method; 1-octanol/buffer pH 7.4; 293.15–315.15 K |
Why This Matters
This quantifiable increase in lipophilicity directly impacts membrane permeability and tissue distribution, providing a clear physicochemical basis for selecting this scaffold when improved cellular penetration or CNS access is required over spirobicyclic alternatives.
- [1] Distribution behavior of potential bioactive 1-azabicyclo[3,3,1]nonane derivatives in some organic solvent/buffer pH 7.4 systems. Journal of Chemical Thermodynamics, Vol.121, 211-218, 2018. View Source
